(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide
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Overview
Description
DS17701585 is a highly selective, orally active inhibitor of EP300 and CBP, which are histone acetyltransferases. This compound has shown significant potential in cancer research due to its ability to inhibit key molecular targets involved in cancer progression .
Preparation Methods
The synthesis of DS17701585 involves scaffold hopping and structure-based optimization of a high-throughput screening hit. The compound is synthesized through a series of chemical reactions that include the formation of a 1,4-oxazepane ring . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods for DS17701585 are also not widely available, as the compound is primarily used for research purposes .
Chemical Reactions Analysis
DS17701585 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound to enhance its activity and stability.
Substitution Reactions:
Major Products: The primary products formed from these reactions are derivatives of DS17701585 with modified functional groups that may exhibit enhanced biological activity
Scientific Research Applications
DS17701585 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of EP300 and CBP, which play crucial roles in cancer cell proliferation and survival.
Epigenetics: The compound is used to investigate the role of histone acetyltransferases in gene expression and chromatin remodeling.
Drug Development: DS17701585 serves as a lead compound for developing new anticancer drugs targeting EP300 and CBP.
Biological Studies: It is used in various biological assays to understand its effects on different cellular pathways and molecular targets
Mechanism of Action
DS17701585 exerts its effects by selectively inhibiting EP300 and CBP, which are histone acetyltransferases involved in post-translational modification of histones. By inhibiting these enzymes, DS17701585 reduces the acetylation of histones, leading to altered gene expression and suppression of cancer cell growth. The compound also inhibits the expression of SOX2, a transcription factor involved in cancer progression .
Comparison with Similar Compounds
DS17701585 is unique due to its high selectivity and oral activity. Similar compounds include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.
Properties
Molecular Formula |
C24H26N4O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4S)-N-(1H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentanecarbonyl]-1,1-dioxo-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C24H26N4O5S/c1-33-17-9-7-16(8-10-17)24(11-2-3-12-24)23(30)28-15-34(31,32)14-21(28)22(29)26-19-5-4-6-20-18(19)13-25-27-20/h4-10,13,21H,2-3,11-12,14-15H2,1H3,(H,25,27)(H,26,29)/t21-/m1/s1 |
InChI Key |
VWZAAFMUYDNGED-OAQYLSRUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CS(=O)(=O)C[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CS(=O)(=O)CC3C(=O)NC4=CC=CC5=C4C=NN5 |
Origin of Product |
United States |
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